Benzoic acid, 4-amino-3-chloro-5-[(methoxyimino)methyl]-, methyl ester
Overview
Description
Benzoic acid, 4-amino-3-chloro-5-[(methoxyimino)methyl]-, methyl ester is a chemical compound with the molecular formula C₁₂H₁₂ClN₂O₃. It is a derivative of benzoic acid, featuring an amino group, a chloro group, and a methoxyimino group attached to the benzene ring, with a methyl ester group at the carboxyl end.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-amino-3-chlorobenzoic acid as the starting material.
Reaction Steps:
Formation of Methoxyimino Group: The carboxyl group of 4-amino-3-chlorobenzoic acid is first converted to a methoxyimino group through a reaction with methoxyamine.
Esterification: The resulting compound is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods:
Batch Process: The compound is often synthesized in a batch process, where the reaction mixture is heated and stirred under controlled conditions to ensure complete conversion.
Purification: The final product is purified through recrystallization or other suitable purification techniques to achieve the desired purity.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or nitric acid (HNO₃).
Reduction: Using reducing agents like iron (Fe) or hydrogen (H₂) in the presence of a catalyst.
Substitution: Using nucleophiles like hydroxide (OH⁻) or cyanide (CN⁻) in suitable solvents.
Major Products Formed:
Nitro Derivatives: Resulting from the oxidation of the amino group.
Amine Derivatives: Resulting from the reduction of the nitro group.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to inhibition or activation of biological processes.
Comparison with Similar Compounds
Benzoic Acid: The parent compound without any substituents.
4-Amino-3-chlorobenzoic Acid: Lacks the methoxyimino and methyl ester groups.
3-Chloro-4-methylbenzoic Acid: Contains a methyl group instead of an amino group.
Uniqueness: Benzoic acid, 4-amino-3-chloro-5-[(methoxyimino)methyl]-, methyl ester is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
methyl 4-amino-3-chloro-5-[(E)-methoxyiminomethyl]benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-15-10(14)6-3-7(5-13-16-2)9(12)8(11)4-6/h3-5H,12H2,1-2H3/b13-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHRHYAXPNBMPA-WLRTZDKTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)N)C=NOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)N)/C=N/OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.